molecular formula C22H20BrN3O5 B4175624 1-[5-(4-bromophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine

1-[5-(4-bromophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine

Cat. No. B4175624
M. Wt: 486.3 g/mol
InChI Key: HROPLDDXXHHVOP-UHFFFAOYSA-N
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Description

1-[5-(4-bromophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine, also known as BFPFMN, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[5-(4-bromophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine is not fully understood. However, studies have suggested that the compound exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. 1-[5-(4-bromophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has also been found to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and physiological effects:
1-[5-(4-bromophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. The compound has also been found to modulate the expression of various genes involved in cell growth, differentiation, and survival.

Advantages and Limitations for Lab Experiments

1-[5-(4-bromophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and well-defined chemical structure. However, the compound has some limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.

Future Directions

The potential therapeutic applications of 1-[5-(4-bromophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine are still being explored, and several future directions have been proposed. These include the development of novel drug delivery systems to enhance the bioavailability and efficacy of the compound, the identification of new targets and signaling pathways for 1-[5-(4-bromophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine, and the investigation of its potential in combination with other drugs for synergistic effects.
In conclusion, 1-[5-(4-bromophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine is a promising chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-[5-(4-bromophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine as a therapeutic agent.

Scientific Research Applications

1-[5-(4-bromophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases.

properties

IUPAC Name

[5-(4-bromophenyl)furan-2-yl]-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN3O5/c1-30-17-6-7-18(19(14-17)26(28)29)24-10-12-25(13-11-24)22(27)21-9-8-20(31-21)15-2-4-16(23)5-3-15/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROPLDDXXHHVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-Bromophenyl)furan-2-yl][4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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